Methyl 6-bromo-2,3-difluorobenzoate
Overview
Description
Methyl 6-bromo-2,3-difluorobenzoate is a chemical compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol. This compound has gained attention in recent years due to its various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of tricyclic carboxamides as hepatitis b core protein modulators , suggesting potential targets could be related to viral proteins.
Mode of Action
It’s worth noting that similar compounds exhibit photoactive properties . These compounds can undergo extremely fast trans to cis isomerization, converting photochemical energy to mechanical energy
Biochemical Pathways
Given its potential use in modulating hepatitis b core proteins , it may impact viral replication pathways
Result of Action
Based on the properties of similar compounds, it may induce structural changes in its targets, potentially altering their function
Action Environment
The environment can significantly influence the action, efficacy, and stability of Methyl 6-bromo-2,3-difluorobenzoate. For instance, similar compounds have been found to be photoactive in solution, but their activity can be inhibited in a tightly packed lattice due to steric hindrance . This suggests that the physical and chemical environment could play a crucial role in modulating the activity of this compound.
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-2,3-difluorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be attributed to the presence of bromine and fluorine atoms, which affect the molecule’s reactivity and interactions with other molecules. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their activity and influencing biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby modulating cellular responses and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific binding sites on enzymes and proteins, leading to alterations in their activity. These interactions can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to persistent changes in cellular functions, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions play a crucial role in determining the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2,3-difluorobenzoate typically involves the bromination and fluorination of methyl benzoate derivatives. One common method includes the reaction of methyl 2,3-difluorobenzoate with bromine in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of 6-bromo-2,3-difluorobenzoic acid.
Reduction: Formation of 6-bromo-2,3-difluorobenzyl alcohol.
Scientific Research Applications
Methyl 6-bromo-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2,6-difluorobenzoate
- Methyl 5-bromo-2,3-difluorobenzoate
- Methyl 2-bromo-3,4-difluorobenzoate
Uniqueness
Methyl 6-bromo-2,3-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. This uniqueness makes it valuable in targeted synthetic applications and specialized research studies.
Properties
IUPAC Name |
methyl 6-bromo-2,3-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCARDZOSATPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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